molecular formula C21H17NO3 B399947 4-benzoyl-N-(4-methoxyphenyl)benzamide

4-benzoyl-N-(4-methoxyphenyl)benzamide

Cat. No.: B399947
M. Wt: 331.4g/mol
InChI Key: SLOCRJACJILUPP-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(4-methoxyphenyl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a benzoyl group at the 4-position and a 4-methoxyphenylamino group. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science. The benzoyl group enhances lipophilicity, while the 4-methoxyphenyl moiety may influence electronic effects and hydrogen-bonding interactions, critical for target binding .

Properties

Molecular Formula

C21H17NO3

Molecular Weight

331.4g/mol

IUPAC Name

4-benzoyl-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C21H17NO3/c1-25-19-13-11-18(12-14-19)22-21(24)17-9-7-16(8-10-17)20(23)15-5-3-2-4-6-15/h2-14H,1H3,(H,22,24)

InChI Key

SLOCRJACJILUPP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Substituents (R1, R2) Key Structural Differences Reference
4-Benzoyl-N-(4-methoxyphenyl)benzamide R1 = Benzoyl, R2 = 4-methoxyphenyl Baseline for comparison -
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) R1 = Br, R2 = 4-methoxy-2-nitrophenyl Bromo and nitro groups enhance electron-withdrawing effects
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) R1 = sulfamoyl, R2 = oxadiazole-linked 4-methoxyphenyl Sulfamoyl and oxadiazole groups improve antifungal activity
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) R1 = morpholinosulfonyl, R2 = 4-methoxyphenyl Sulfonyl group enhances h-NTPDase2 inhibition (IC50: sub-µM)

Key Observations :

  • Electron-withdrawing groups (e.g., Br, NO₂) increase polarity and reduce lipophilicity compared to benzoyl .
  • Bulky substituents like sulfamoyl or oxadiazole improve target specificity (e.g., antifungal LMM5 vs. broader-spectrum 4MNB) .

Physicochemical Properties

Table 2: Physical Properties of Selected Benzamides

Compound Name Melting Point (°C) Yield (%) Molecular Weight (g/mol) Reference
This compound Not reported - ~347.4 -
(E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)-N-(4-(2-(4-methoxyphenyl)acetamido)phenyl)benzamide (28) 292–294 72 561.6
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B) 96 34 285.3
N-(4-Methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) Not reported - 376.4

Key Observations :

  • Higher molecular weight correlates with elevated melting points (e.g., compound 28 vs. Rip-B) .
  • Methoxy groups generally reduce crystallinity, as seen in Rip-B’s lower melting point .

Table 3: Pharmacological Profiles of Benzamide Analogues

Compound Name Biological Activity Efficacy (IC50/EC50) Reference
This compound Not explicitly reported - -
LMM5 Antifungal vs. C. albicans MIC: 8 µg/mL
3f (N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide) h-NTPDase2 inhibition IC50: 0.87 µM
(±)-N-[5-(diethylamino)-1-(4-methoxyphenyl)pentyl]-4-nitrobenzamide Antifibrillatory Comparable to nibentan

Key Observations :

  • Sulfonamide and sulfamoyl groups enhance enzyme inhibition (e.g., 3f’s sub-µM IC50 for h-NTPDase2) .
  • Antifungal activity in LMM5 is attributed to the 1,3,4-oxadiazole moiety disrupting fungal thioredoxin reductase .

Key Observations :

  • Conventional methods (e.g., acetic acid/sodium acetate) offer moderate yields but require harsh conditions .
  • Room-temperature syntheses (e.g., Rip-B) are greener but less efficient .

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